molecular formula C35H40N2O15 B12289792 Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl]-alpha-D-galactopyranoside

Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl]-alpha-D-galactopyranoside

Cat. No.: B12289792
M. Wt: 728.7 g/mol
InChI Key: BSCKUXZJPABHMH-UHFFFAOYSA-N
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Description

Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl]-alpha-D-galactopyranoside: is a complex carbohydrate derivative. This compound is notable for its intricate structure, which includes multiple acetyl and benzyl groups, making it a subject of interest in various fields of scientific research, particularly in the study of glycosylation processes and carbohydrate chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl]-alpha-D-galactopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The initial step involves the protection of hydroxyl groups on the sugar moieties using acetyl groups.

    Formation of Glycosidic Linkages: The protected sugar derivatives are then subjected to glycosylation reactions to form the glycosidic linkages.

    Introduction of Benzyl and Phthalimido Groups: The benzyl and phthalimido groups are introduced through nucleophilic substitution reactions.

    Deprotection: The final step involves the removal of the protecting groups to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product .

Scientific Research Applications

Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl]-alpha-D-galactopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl]-alpha-D-galactopyranoside involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl]-alpha-D-galactopyranoside is unique due to its specific combination of acetyl, benzyl, and phthalimido groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for studying glycosylation and developing glycosylated pharmaceuticals .

Properties

Molecular Formula

C35H40N2O15

Molecular Weight

728.7 g/mol

IUPAC Name

[6-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate

InChI

InChI=1S/C35H40N2O15/c1-17(39)36-26-30(28(43)24(14-38)50-34(26)47-15-21-10-6-5-7-11-21)52-35-27(37-32(44)22-12-8-9-13-23(22)33(37)45)31(49-20(4)42)29(48-19(3)41)25(51-35)16-46-18(2)40/h5-13,24-31,34-35,38,43H,14-16H2,1-4H3,(H,36,39)

InChI Key

BSCKUXZJPABHMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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